molecular formula C15H22BNO3 B2413526 N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1231257-90-1

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B2413526
CAS RN: 1231257-90-1
M. Wt: 275.16
InChI Key: QLPHHWAFNJRKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, also known as MIDA boronate, is a boronic acid derivative used in organic synthesis. It is a versatile compound that has gained significant attention in recent years due to its unique properties and applications in various fields of research.

Scientific Research Applications

Organic Synthesis and Pharmaceuticals

Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used to protect diols during drug synthesis. They also find applications in asymmetric amino acid synthesis, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid compounds act as enzyme inhibitors or specific ligand drugs. Additionally, they have potential in treating tumors, microbial infections, and even as anticancer agents .

Fluorescent Probes and Sensing Applications

Boronic acid compounds exhibit unique properties that make them valuable in sensing applications. They can serve as fluorescent probes to detect hydrogen peroxide, sugars, copper ions, fluoride ions, and catecholamines. These compounds are particularly useful for identifying specific molecules in biological systems .

Drug Carriers and Controlled Release Systems

Boronic ester bonds, prevalent in borate-based drug carriers, offer advantages such as simple construction conditions and good biocompatibility. These carriers respond to changes in the organism’s microenvironment (e.g., pH, glucose levels, ATP concentration). Various drug delivery systems, including drug–polymer coupling, polymer micelles, and mesoporous silica, utilize borate linkages. These systems can load anticancer drugs, insulin, and genes, achieving controlled drug release .

Chemical Synthesis and Mechanistic Studies

Researchers use N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as a building block in chemical synthesis. Its borate and sulfonamide functionalities allow for versatile transformations. Additionally, studies involving density functional theory (DFT) explore the compound’s molecular electrostatic potential and frontier molecular orbitals, shedding light on its physical and chemical properties .

Biological and Medicinal Chemistry

Given its unique structure, this compound may have unexplored applications in biological and medicinal chemistry. Researchers continue to investigate its interactions with enzymes, receptors, and other biomolecules. Further studies could reveal novel therapeutic targets or diagnostic tools .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in the borylation of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule . The specific changes that result from this interaction depend on the nature of the target molecule.

Biochemical Pathways

The compound is involved in the borylation of alkylbenzenes . This reaction is part of a larger set of reactions known as Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Result of Action

The result of the compound’s action is the formation of a new compound through the borylation of alkylbenzenes . This can lead to the synthesis of various organic compounds, depending on the specific reactants used in the reaction.

properties

IUPAC Name

N-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-8-12(10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHHWAFNJRKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-n-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

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